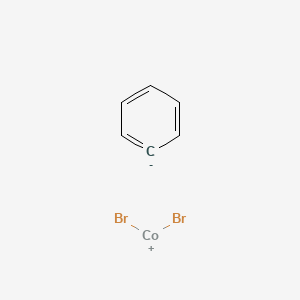
Dibromocobalt(1+) benzenide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromocobalt(1+) benzenide is a coordination compound that features a cobalt ion coordinated to a benzene ring with two bromine atoms
Vorbereitungsmethoden
The synthesis of Dibromocobalt(1+) benzenide typically involves the reaction of cobalt salts with brominated benzene derivatives under specific conditions. One common method involves the use of cobalt(II) bromide and bromobenzene in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Dibromocobalt(1+) benzenide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form lower oxidation state cobalt species.
Substitution: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dibromocobalt(1+) benzenide has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the synthesis of advanced materials and as a precursor for other cobalt-containing compounds.
Wirkmechanismus
The mechanism of action of Dibromocobalt(1+) benzenide involves its interaction with molecular targets through coordination chemistry. The cobalt ion can form complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer processes and coordination to specific sites on target molecules.
Vergleich Mit ähnlichen Verbindungen
Dibromocobalt(1+) benzenide can be compared with other similar compounds, such as:
Dichlorocobalt(1+) benzenide: Similar structure but with chlorine atoms instead of bromine.
Diiodocobalt(1+) benzenide: Similar structure but with iodine atoms instead of bromine.
Cobalt(1+) benzenide: Lacks halogen atoms, providing a basis for comparison of the effects of halogenation. The uniqueness of this compound lies in its specific reactivity and properties conferred by the bromine atoms, which can influence its behavior in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
663156-59-0 |
|---|---|
Molekularformel |
C6H5Br2Co |
Molekulargewicht |
295.84 g/mol |
IUPAC-Name |
benzene;dibromocobalt(1+) |
InChI |
InChI=1S/C6H5.2BrH.Co/c1-2-4-6-5-3-1;;;/h1-5H;2*1H;/q-1;;;+3/p-2 |
InChI-Schlüssel |
HRUKEDJUCVSMSM-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=[C-]C=C1.[Co+](Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indazole, 1-[1-(phenylmethyl)-4-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B12541555.png)
![Benzo[b]thiophene-2-carboxamide,N-[(1S)-1-[[[(3R)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]amino]carbonyl]-3-Methylbutyl]-](/img/structure/B12541556.png)
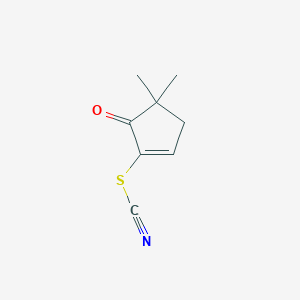
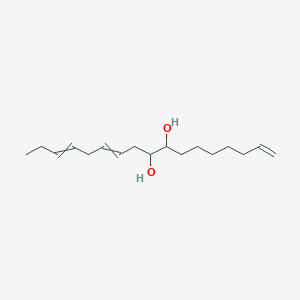

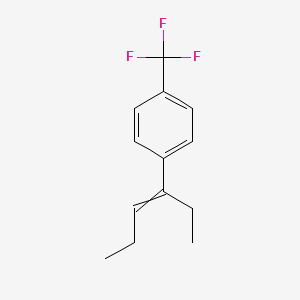
![Benzenesulfonamide, 2-methoxy-5-[2-[(phenylmethyl)amino]propyl]-](/img/structure/B12541587.png)
![1,1'-[1-(4-Azidophenyl)dec-1-ene-1,2-diyl]dibenzene](/img/structure/B12541590.png)
![7,12-Dihydrobenzo[a]phenazine-5,6-dithione](/img/structure/B12541600.png)
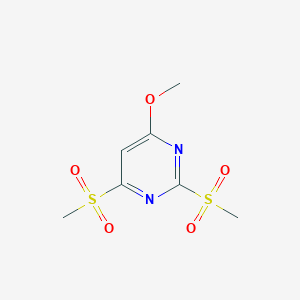
![6-Methoxy-3-methyl-2-[(thiophen-2-yl)methyl]benzonitrile](/img/structure/B12541611.png)
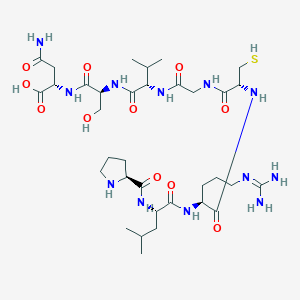
![4-[(1H-Pyrrol-1-yl)methyl]benzoyl chloride](/img/structure/B12541621.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(triphenylsilane)](/img/structure/B12541629.png)
